2-fluoro-5-(2,2,2-trifluoroethyl)phenol chemical structure and SMILES
2-fluoro-5-(2,2,2-trifluoroethyl)phenol chemical structure and SMILES
Precision Fluorination Scaffolds in Medicinal Chemistry
Executive Summary
This technical guide profiles 2-fluoro-5-(2,2,2-trifluoroethyl)phenol (CAS: 1888930-52-6), a high-value fluorinated building block. In modern drug discovery, this scaffold represents a strategic intersection of bioisosterism and metabolic blocking. The simultaneous presence of an ortho-fluorine atom (relative to the hydroxyl) and a meta-trifluoroethyl group creates a unique electronic and steric environment. This guide details its structural cheminformatics, physicochemical profile, and a robust, self-validating synthetic protocol designed for scalability.
Part 1: Structural Identity & Cheminformatics
The molecule is defined by a phenol core functionalized to modulate acidity and lipophilicity simultaneously.
Core Identifiers
| Parameter | Data |
| IUPAC Name | 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol |
| Common Name | 2-Fluoro-5-(2,2,2-trifluoroethyl)phenol |
| CAS Number | 1888930-52-6 |
| Molecular Formula | C₈H₆F₄O |
| Molecular Weight | 194.13 g/mol |
SMILES & InChI
Canonical SMILES: OC1=C(F)C=C(CC(F)(F)F)C=C1[1]
Isomeric SMILES: Oc1c(F)cc(CC(F)(F)F)cc1
InChI Key: YLEQSFXJBJBQQW-UHFFFAOYSA-N[2]
Structural Visualization (Graphviz)
The following diagram illustrates the atom connectivity and the specific numbering scheme used in the IUPAC nomenclature.
Figure 1: Connectivity map of 2-fluoro-5-(2,2,2-trifluoroethyl)phenol showing the critical C2-Fluorine and C5-Trifluoroethyl substitution pattern.
Part 2: Physicochemical Profile[6][7][8][9]
Understanding the "Fluorine Effect" is critical for utilizing this scaffold.[3] The ortho-fluorine lowers the pKa of the phenol via induction, making it a better hydrogen bond donor than unsubstituted phenol.
| Property | Value (Predicted/Exp) | Mechanistic Insight |
| LogP (Lipophilicity) | ~2.6 - 2.8 | The -CH₂CF₃ group adds significant lipophilicity compared to an ethyl group due to the high hydrophobicity of the CF₃ moiety. |
| pKa (Acid Dissociation) | ~8.3 - 8.6 | Significantly more acidic than phenol (pKa 10). The F atom at C2 exerts a strong -I (inductive) effect, stabilizing the phenoxide anion. |
| H-Bond Donor | 1 | The -OH group is a stronger donor due to the electron-withdrawing environment. |
| H-Bond Acceptor | 4 | Includes the oxygen and the three fluorine atoms (though organic fluorine is a weak acceptor). |
| TPSA | 20.23 Ų | Low polar surface area suggests excellent membrane permeability. |
Part 3: Synthetic Methodology (Expert Protocol)
Direct alkylation of phenols with trifluoroethyl halides is often low-yielding due to competitive O-alkylation and the low reactivity of trifluoroethyl electrophiles (due to the electron-withdrawing CF₃ group).
Recommended Route: Palladium-Catalyzed Cross-Coupling (Negishi or Suzuki-Miyaura variation). This protocol ensures regioselectivity at the C5 position and avoids O-alkylation.
Retrosynthetic Analysis
The most reliable disconnection is at the Aryl-Alkyl bond at C5.
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Precursor A: 2-Fluoro-5-bromophenol (commercially available or easily synthesized).
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Precursor B: 2,2,2-Trifluoroethylzinc iodide (Negishi reagent) or equivalent boron species.
Step-by-Step Protocol (Negishi Coupling Approach)
Reagents:
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Substrate: 2-Fluoro-5-bromophenol (protected as MOM-ether or used directly with excess base).
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Reagent: 2,2,2-Trifluoroethyl iodide.
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Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Reductant/Activator: Zinc dust (activated).
Workflow:
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Preparation of Organozinc Reagent (In Situ):
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In a dry Schlenk flask under Argon, suspend activated Zinc dust (1.5 eq) in anhydrous DMF.
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Add 2,2,2-trifluoroethyl iodide (1.2 eq) dropwise at 0°C.
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Stir at room temperature for 1 hour to generate the organozinc species (CF3CH2ZnI). Note: This species is stable in DMF.
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Cross-Coupling:
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To a separate flask, add 2-fluoro-5-bromophenol (1.0 eq), Pd(dppf)Cl₂ (5 mol%), and DMF.
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Transfer the organozinc solution via cannula to the aryl bromide solution.
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Heat the mixture to 60-80°C for 4-6 hours. Monitor by LC-MS for the disappearance of the bromide.
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Workup & Purification:
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Quench with saturated NH₄Cl solution.
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Extract with Ethyl Acetate (3x).
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Wash combined organics with water and brine (critical to remove DMF).
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Dry over Na₂SO₄ and concentrate.
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Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc (gradient 0-20%).
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Synthesis Logic Diagram
Figure 2: Negishi cross-coupling workflow for the introduction of the trifluoroethyl group.
Part 4: Medicinal Chemistry Applications[2][7][9]
Bioisosteric Replacement
This scaffold is an advanced bioisostere for:
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3-Ethylphenol: The trifluoroethyl group mimics the size of an ethyl group but blocks metabolic oxidation at the benzylic position (due to the electron-withdrawing fluorines preventing H-abstraction).
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4-Fluorophenol: The addition of the trifluoroethyl tail extends the molecule into hydrophobic pockets of enzymes/receptors (e.g., kinase back-pockets) without introducing a metabolically labile alkyl chain.
Metabolic Stability
The CH2-CF3 motif is exceptionally stable. Unlike a standard ethyl group (CH2-CH3), which is prone to P450-mediated hydroxylation at the terminal carbon or benzylic position, the strong C-F bonds and the inductive effect protect the adjacent methylene (CH2) from oxidative attack.
References
-
PubChem. (2025).[4][5][6][7] 2-Fluorophenol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Zhou, M., et al. (2023).[8] Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10, 5986-6009.[8] Retrieved from [Link]
- Xu, X.H., et al. (2015). Copper-Catalyzed Trifluoroethylation of Aryl Boronic Acids. Journal of Organic Chemistry.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Fluoro-5-(trifluoromethyl)phenol | C7H4F4O | CID 518888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Fluorophenol | C6H5FO | CID 9707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-[2-(4-fluorophenyl)ethyl]phenol | C14H12F2O | CID 174565288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Fluoro-2-methylphenol | C7H7FO | CID 2774616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
